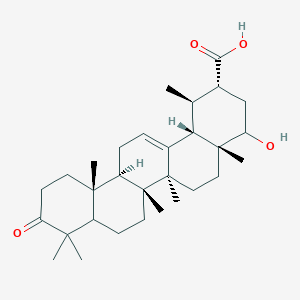

(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Complex organic compounds, including those with multiple chiral centers and functional groups like carboxylic acids and hydroxyl groups, play crucial roles in various chemical and biological processes. The detailed study of such compounds, including their synthesis, structure, and properties, contributes significantly to advancements in chemistry and related fields.

Synthesis Analysis

Synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations and the formation of cyclic structures. For example, the synthesis of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid demonstrates a multi-step process that could be relevant for synthesizing similarly complex molecules (Borrell et al., 1998).

Molecular Structure Analysis

The analysis of molecular structures, especially for compounds with multiple chiral centers, is essential for understanding their chemical behavior and interaction with biological systems. Crystal structure analysis can reveal the arrangement of atoms within a molecule and the configuration of its chiral centers, as demonstrated in studies on tetrahydro-beta-carboline derivatives (Saiga et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving complex organic compounds can lead to the formation of novel structures with unique properties. The study of such reactions, including cyclization and functional group interconversions, is crucial for expanding the utility of organic molecules in various applications. For instance, the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one explores reactions that could be applicable to the compound (Hanzawa et al., 2012).

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

- Title Compound Hydrogen Bonding: The research on compounds closely related to the query, such as the (+)-14bα-3-Oxoglycyrrhetinic acid, focuses on the hydrogen bonding in non-racemic triterpenoid diketo acids. This study reveals how these compounds aggregate through carboxyl-to-ketone hydrogen-bonding catemers, forming chains that extend in specific crystal directions, contributing to our understanding of molecular interactions and crystal engineering (H. W. Thompson, R. Lalancette, & Elizabeth M. Kikolski, 2006).

Biological Activities

Anti-inflammatory Potential

Research on esculentoside B, a compound with a structure similar to the query, shows significant anti-inflammatory activities. This natural compound from the roots of Phytolacca acinosa Roxb demonstrates the inhibition of nitric oxide production and the suppression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent (Fukushi Abekura et al., 2019).

Antiproliferative Effects on Cancer Cells

Ursolic acid derivatives, related to the compound , exhibit antiproliferative effects against various cancer cell lines. These studies highlight the potential of such compounds in cancer therapy, with specific derivatives showing significant inhibitory effects on pancreatic cancer cell growth (Ana S. Leal et al., 2012).

Chemical Synthesis and Transformations

- Synthetic Transformations: Studies have explored the synthesis and transformations of complex molecules, demonstrating the versatility of organic synthesis techniques. These transformations are essential for creating derivatives with potential pharmaceutical applications, as seen in the synthesis of 1,4-dihydro-4-oxo-(1)benzothieno(3,2-b)pyridine-2-carboxylic acid esters (K. Görlitzer & C. Kramer, 2000).

Novel Compound Isolation and Characterization

- Isolation of New Saponins: Research into plant saponins has led to the isolation of new compounds from Clerodendrum serratum, contributing to the knowledge of naturally occurring substances with diverse biological properties. Such studies are pivotal for discovering new drugs based on traditional medicines (S. Bhujbal et al., 2010).

properties

IUPAC Name |

(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20?,21+,23?,24-,27-,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMNTKNSMLYTKS-BAKMLKDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

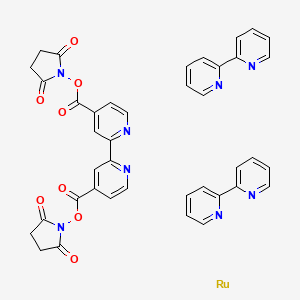

![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)